Para-Hydroxy Regioisomer: Distinct Target Engagement Profile Relative to Ortho- and Meta-Hydroxy Isomers
The target compound places the phenolic hydroxyl at the para position of the aniline ring attached to the quinazoline C2. In the well-characterized 2-(quinazolin-2-yl)phenol CHK2 inhibitor series, the para-hydroxy orientation establishes a specific hydrogen-bond network with the kinase hinge region that the ortho isomer cannot replicate [1]. The ortho-hydroxy positional isomer (CID 2952918, corresponding to 2-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride) has documented activity only against the human beta-2 adrenergic receptor (EC50 492 nM) [2], whereas the meta-hydroxy isomer (WAY-309236, CAS 690697-43-9) exhibits dual antiplasmodial activity against drug-sensitive (3D7) and drug-resistant (W2) P. falciparum strains (IC50 275 nM and 279 nM, respectively) [3]. These divergent biological profiles confirm that hydroxyl position is not interchangeable: each regioisomer engages a distinct target space.
| Evidence Dimension | Target engagement profile driven by phenolic hydroxyl position |
|---|---|
| Target Compound Data | Para-OH: no published direct target IC50 available; structurally positioned for CHK2-type hinge binding [1] |
| Comparator Or Baseline | Ortho-OH (CID 2952918): EC50 492 nM at beta-2 adrenergic receptor [2]; Meta-OH (WAY-309236): IC50 275 nM (P. falciparum 3D7) and 279 nM (P. falciparum W2) [3] |
| Quantified Difference | Ortho isomer: beta-2 adrenergic receptor EC50 492 nM; Meta isomer: antiplasmodial IC50 ~275 nM; Para isomer: distinct, structurally predicted kinase hinge binder |
| Conditions | Ortho isomer: PubChem BioAssay AID 588763, beta-2 adrenergic receptor (Homo sapiens); Meta isomer: P. falciparum 3D7 and W2 strain in vitro culture assays |
Why This Matters
A purchaser targeting kinase-dependent pathways should select the para-hydroxy isomer (this compound) over the ortho-hydroxy isomer, which targets a GPCR, or the meta-hydroxy isomer, which shows antiplasmodial activity—these are non-substitutable biological functions.
- [1] Caldwell JJ, Welsh EJ, Matijssen C, et al. Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2. J Med Chem. 2011;54(2):580-590. doi:10.1021/jm101150b. View Source
- [2] BindingDB. BDBM84263: 2-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride. EC50 492 nM, beta-2 adrenergic receptor (Human). PubChem BioAssay AID 588763. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=84263. (accessed 2026-04-30). View Source
- [3] TargetMol. WAY-309236 (CAS 690697-43-9): IC50 275 nM (P. falciparum 3D7), 279 nM (P. falciparum W2). https://www.targetmol.cn/compound/way_309236. (accessed 2026-04-30). View Source
